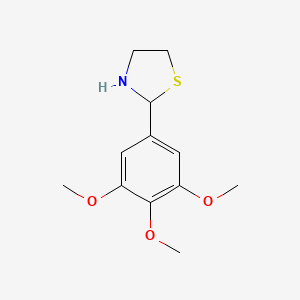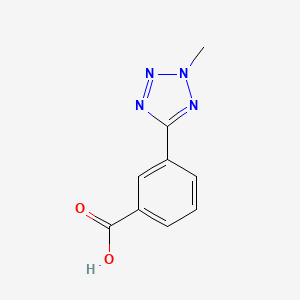![molecular formula C18H13Cl2N3O2 B2665213 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide CAS No. 338976-71-9](/img/structure/B2665213.png)
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is an organic compound characterized by its complex structure, which includes a cyano group, a dichlorobenzyl group, and a phenylacrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide typically involves multiple steps:
Formation of the Oximino Intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with hydroxylamine to form the corresponding oximino intermediate.
Acryloylation: The oximino intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acryloylated product.
Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and the presence of functional groups that can interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers or as a monomer in copolymerization reactions to create materials with specific properties.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential therapeutic effects.
作用機序
The mechanism by which 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. The phenylacrylamide moiety can participate in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
2-cyano-N-(phenylmethyl)-3-phenylacrylamide: Similar structure but lacks the dichlorobenzyl group.
N-(3,4-dichlorobenzyl)-3-phenylacrylamide: Similar structure but lacks the cyano group.
Uniqueness
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is unique due to the presence of both the cyano and dichlorobenzyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs
特性
IUPAC Name |
(Z)-2-cyano-N-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-16-7-6-14(9-17(16)20)11-25-23-12-22-18(24)15(10-21)8-13-4-2-1-3-5-13/h1-9,12H,11H2,(H,22,23,24)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHNEBFMCRESJ-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2665133.png)
![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2665134.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2665136.png)

![5-Methyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B2665140.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665142.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2665144.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2665149.png)

![N-(2,3-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2665152.png)
![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)
